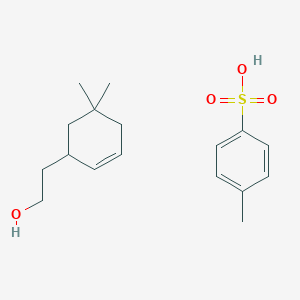
2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid is a compound with the molecular formula C15H24O3S. It is known for its unique structure, which includes a cyclohexene ring with two methyl groups and an ethanol group, combined with a 4-methylbenzenesulfonic acid moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with an appropriate reducing agent to form the corresponding alcohol. This is followed by the reaction with 4-methylbenzenesulfonic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions to form various esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group yields the corresponding ketone, while substitution reactions can produce a variety of esters and amides .
Aplicaciones Científicas De Investigación
2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,5-Dimethylcyclohex-2-en-1-ylidene)malononitrile
- 6-Methyl-4H-pyran-4-ylidene-malononitrile
- 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
Uniqueness
2-(5,5-Dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid is unique due to its combination of a cyclohexene ring with an ethanol group and a sulfonic acid moiety. This structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
Número CAS |
106673-00-1 |
|---|---|
Fórmula molecular |
C17H26O4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-(5,5-dimethylcyclohex-2-en-1-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H18O.C7H8O3S/c1-10(2)6-3-4-9(8-10)5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9,11H,5-8H2,1-2H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
HQKXALLTWCCWRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC=CC(C1)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


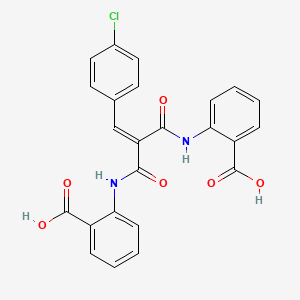
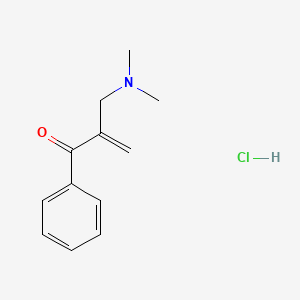
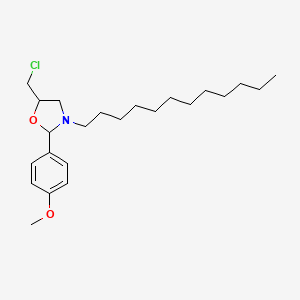
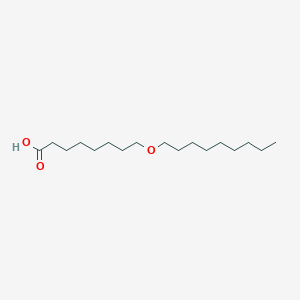
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
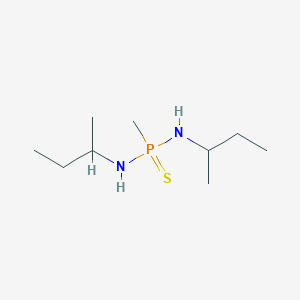
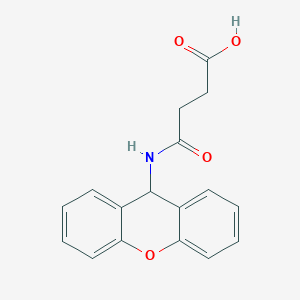
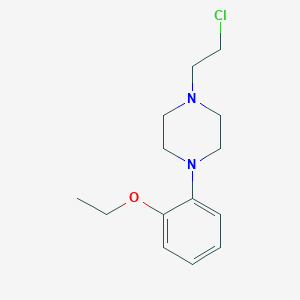
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)



